molecular formula C19H24N2O2S B2627431 2-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946199-27-5

2-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2627431
CAS No.: 946199-27-5
M. Wt: 344.47
InChI Key: XHPZNAUCVLLEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

The synthesis of related compounds demonstrates the versatility and potential applications in pharmacology. For instance, compounds with similar structures have been designed, synthesized, and tested for their effects on learning and memory facilitation in mice, showcasing the importance of structural variations in modulating biological activities (Li Ming-zhu, 2012). This highlights the ongoing interest in exploring the therapeutic potential of these compounds in neurocognitive disorders.

Anticancer Activity

Research into the anticancer properties of structurally related compounds has shown promise. The synthesis and characterization of derivatives for their cytotoxicity against various cancer cell lines, including PANC-1, HepG2, and MCF7, have provided insights into their potential as anticancer agents. The compounds were evaluated for their ability to inhibit cancer cell growth, with some showing significant cytotoxicity, highlighting the compound's potential in cancer therapy (A. Vinayak et al., 2014).

Molecular Structure and Interaction Studies

The investigation of molecular structures and their interactions provides foundational knowledge for understanding the compound's behavior in various environments. Studies on different spatial orientations of amide derivatives and their coordination to anions have offered valuable insights into their structural dynamics. Such research contributes to the development of new materials and the optimization of compounds for specific applications (D. Kalita, J. Baruah, 2010).

Antimicrobial Activities

The development of compounds with antimicrobial properties is a critical area of research due to the increasing resistance of pathogens to existing drugs. Studies on the synthesis of thiazoles and their derivatives have shown antimicrobial activity against a range of bacterial and fungal pathogens, indicating the potential of such compounds in addressing the need for new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-23-17-6-4-15(5-7-17)12-19(22)20-13-18(16-8-11-24-14-16)21-9-2-3-10-21/h4-8,11,14,18H,2-3,9-10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPZNAUCVLLEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.